![molecular formula C14H13ClN2O2 B5572067 1-(2-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5572067.png)
1-(2-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related dihydropyridine derivatives typically involves a multistep process, including the condensation of various starting materials such as N-(2-chlorophenyl)-acetoacetamide, an aromatic aldehyde, and a primary amine. These reactions have been optimized under eco-friendly and economical conditions, yielding high-purity compounds suitable for further biological testing (Suresh, Swamy, & Reddy, 2007). Another approach involves a five-step diversity-oriented synthesis, highlighting the versatility and potential for generating a wide array of dihydropyridine derivatives with various substitutions (Baškovč et al., 2012).
Molecular Structure Analysis
The crystal and molecular structures of dihydropyridine derivatives have been extensively studied through X-ray diffraction methods, providing insights into their conformational properties and the influence of substitutions on their overall geometry (Okul et al., 2019). Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets.
Chemical Reactions and Properties
Dihydropyridines are known to participate in various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, the reaction of secondary 2-chloropyridine-3-carboxamides with aryl isothiocyanates under specific conditions yields 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, demonstrating the reactivity and versatility of the dihydropyridine scaffold (Kobayashi et al., 2009).
Scientific Research Applications
Synthesis and Chemical Transformations
Chemical synthesis and transformations of dihydropyridine derivatives have been explored extensively. For instance, Kinoshita et al. (1989) investigated the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, resulting in various reaction products including pyrimidines, acetoacetamides, and carboxamides, demonstrating the compound's versatility in organic synthesis Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S. (1989). This versatility is crucial for the development of new pharmaceuticals and materials.
Crystal Structure Analysis
The study of molecular and crystal structures is fundamental in understanding the chemical behavior of compounds. Koval’ et al. (2017) provided detailed insights into the molecular and crystal structures of various pyridine derivatives, facilitating the understanding of their chemical reactivity and interaction capabilities Koval’, Y. I., Okul’, E. M., Yatsenko, A., Babaev, E., Polyakova, I., & Rybakov, V. (2017).
Material Science Applications
Polyamides and polyimides derived from pyridine derivatives exhibit promising properties for applications in material science. Faghihi and Mozaffari (2008) synthesized new polyamides using a pyridyl moiety, revealing their high yield, inherent viscosities, and thermal stability, which are important attributes for high-performance materials Faghihi, K., & Mozaffari, Z. (2008). These materials could find applications in advanced engineering and electronics due to their solubility and thermal properties.
Biological Activity
Although the focus is away from pharmacological aspects like drug use or side effects, it's worth mentioning that research on the structural analogs of dihydropyridines often aims to explore potential biological activities, leading to insights that could guide the development of new therapeutic agents without delving into specific drug applications or health effects.
Catalysis and Organic Synthesis
The derivatives of dihydropyridines also play a significant role in catalysis and as intermediates in organic synthesis. Research by Quiroga et al. (1999) on pyrazolo[3,4-b]pyridines, for example, contributes to the understanding of the synthesis pathways and the structural basis for catalytic activity, which can be applied to develop more efficient synthesis methods for complex organic compounds Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J., & Low, J. N. (1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-7-9(2)17(14(19)12(8)13(16)18)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMQFWJHWRNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2Cl)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
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